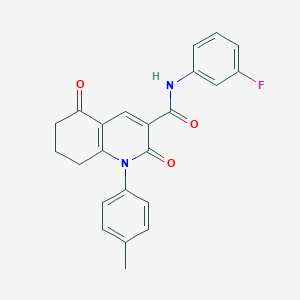![molecular formula C21H20F4N4 B3518530 4-[4-(2-fluorophenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline](/img/structure/B3518530.png)
4-[4-(2-fluorophenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline
Descripción general
Descripción
“4-[4-(2-fluorophenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline” is a quinazoline derivative . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They have been reported to have potential therapeutic applications in various fields, including cancer treatment .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various chemical reactions . For instance, one study demonstrated that covalent quinazoline-based switch II pocket (SIIP) compounds effectively suppress GTP loading of KRAS G12C, MAPK phosphorylation, and the growth of cancer cells harboring G12C . Adding an amide substituent to the quinazoline scaffold allows additional interactions with KRAS G12C, and remarkably increases the labeling efficiency, potency, and selectivity of KRAS G12C inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 398.5 g/mol . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, two regioisomer series, 2-(3-ethyl-4(3H)-quinazolinone-2-ylmercaptoacetylhydrazono)-3-alkyl/3-aryl-5-methyl-4-thiazolidinones and 2-arylimino-3-(3-ethyl-4(3H)-quinazolinone-2-yl mercaptoacetylamino)-5-methyl-4-thiazolidinones, were reported for their anticonvulsant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 398.5 g/mol, a topological polar surface area of 32.3 Ų, and a complexity of 543 . It also has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .
Direcciones Futuras
Future research on “4-[4-(2-fluorophenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline” and similar compounds could focus on further elucidating their mechanisms of action and potential therapeutic applications . This could include the development of more potent and selective inhibitors, as well as studies to better understand the biological processes these compounds affect .
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N4/c1-13-11-14(2)18-15(12-13)19(27-20(26-18)21(23,24)25)29-9-7-28(8-10-29)17-6-4-3-5-16(17)22/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNKMWSFEOADIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3518449.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B3518463.png)
![(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B3518467.png)
![methyl 4-(4-ethylphenyl)-2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3518471.png)
![N-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3518479.png)
![METHYL 3-{[4-(1-AZEPANYLSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE](/img/structure/B3518497.png)
![N-(4-methoxybenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3518500.png)
![3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3518508.png)
![N-(3,5-dimethylphenyl)-4-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide](/img/structure/B3518509.png)

![2-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B3518519.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3518523.png)
![1,4-bis[3-(2-chloro-6-fluorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3518538.png)
![3-(4-fluorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acrylamide](/img/structure/B3518544.png)
